molecular formula C7H3Br2ClN2O B1430260 3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one CAS No. 1190862-39-5

3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one

Cat. No. B1430260
M. Wt: 326.37 g/mol
InChI Key: LMCXRDMVCSMMBO-UHFFFAOYSA-N
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Patent
US08772288B2

Procedure details

To a solution of 3,3-dibromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (preparation 36d, 1.14 g, 3.49 mmol) in acetic acid (35 mL) was added zinc dust (2.23 g, 34.10 mmol) in one portion and the mixture was stirred at room temperature for 50 minutes. The mixture was diluted with methanol and filtered through a fine frit. The filtrate was evaporated under reduced pressure and the residue was purified by flash chromatography (95:5 dichloromethane/methanol) to give the title compound (0.56 g, 91%) as a white solid.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
2.23 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
Br[C:2]1(Br)[C:6]2[CH:7]=[N:8][C:9]([Cl:11])=[CH:10][C:5]=2[NH:4][C:3]1=[O:12]>C(O)(=O)C.CO.[Zn]>[Cl:11][C:9]1[N:8]=[CH:7][C:6]2[CH2:2][C:3](=[O:12])[NH:4][C:5]=2[CH:10]=1

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
BrC1(C(NC2=C1C=NC(=C2)Cl)=O)Br
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.23 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a fine frit
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (95:5 dichloromethane/methanol)

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
ClC1=CC2=C(C=N1)CC(N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.